Species-Specific VAP-1 Inhibitory Potency: Divergent Rat vs. Human IC50 Profile
4-[(5-Chloro-2-hydroxybenzyl)amino]benzamide demonstrates a distinct species-selectivity profile for VAP-1 inhibition, with a 7.8-fold higher potency for rat VAP-1 (IC50 = 23 nM) compared to human VAP-1 (IC50 = 180 nM) [1]. This pattern is the inverse of PXS-4728A, which shows 3.6-fold higher potency for human VAP-1 (IC50 = 5 nM) over rat VAP-1 (IC50 = 18 nM) [2]. It also differs from Astellas compound 35c, which exhibits a much larger 17.7-fold species divergence (rat IC50 = 13 nM, human IC50 = 230 nM) [3].
| Evidence Dimension | Species-specific VAP-1 inhibition (Rat vs. Human IC50) |
|---|---|
| Target Compound Data | Rat VAP-1 IC50 = 23 nM; Human VAP-1 IC50 = 180 nM |
| Comparator Or Baseline | Astellas 35c: Rat IC50 = 13 nM, Human IC50 = 230 nM; PXS-4728A: Rat IC50 = 18 nM, Human IC50 = 5 nM |
| Quantified Difference | 7.8-fold higher potency for rat over human (target). Astellas 35c has a 17.7-fold difference; PXS-4728A has a 3.6-fold difference (human over rat). |
| Conditions | Recombinant rat and human VAP-1 expressed in CHO cells, using 14C-benzylamine as substrate. |
Why This Matters
This specific species-selectivity fingerprint is critical for researchers selecting the appropriate inhibitor for rodent efficacy models versus translational human target engagement studies.
- [1] BindingDB. (n.d.). BDBM50205269 (CHEMBL3919913) Affinity Data: Inhibition of VAP-1. View Source
- [2] Knez, D., et al. (2020). Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators of Inflammation, 2020, 3270513. (citing reference [25]) View Source
- [3] Knez, D., et al. (2020). Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators of Inflammation, 2020, 3270513. (citing reference [19]) View Source
